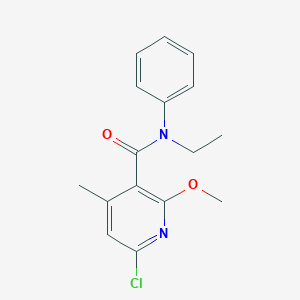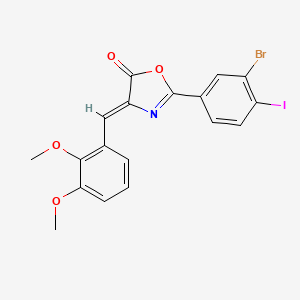
6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, ethyl, methoxy, and methyl groups, as well as a phenyl group attached to the carboxamide moiety. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes or ketones with ammonia or amines.
Introduction of Substituents: The chloro, ethyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while ethylation and methylation can be performed using alkyl halides in the presence of a base.
Formation of the Carboxamide Moiety: The carboxamide group is introduced by reacting the pyridine derivative with an appropriate amine, such as aniline, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide: shares structural similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
6-chloro-N-ethyl-2-methoxy-4-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-4-19(12-8-6-5-7-9-12)16(20)14-11(2)10-13(17)18-15(14)21-3/h5-10H,4H2,1-3H3 |
InChI Key |
NKDDGTNBPFFVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(N=C(C=C2C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one](/img/structure/B11082552.png)
![4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11082566.png)
![1,3,7-Trimethyl-8-[[2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-yl]sulfanyl]purine-2,6-dione](/img/structure/B11082570.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B11082592.png)
![5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11082599.png)
![N-Cyclohexyl-N'-(4-methylphenyl)-N-{3-[(4-toluidinocarbothioyl)amino]propyl}thiourea](/img/structure/B11082602.png)
![1-[(3,4-Dichlorobenzyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11082603.png)

![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11082620.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11082621.png)
![4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}sulfonyl)benzenesulfonamide](/img/structure/B11082624.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082629.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11082632.png)
